Cas no 1852899-95-6 (benzyl N-(3-fluoro-5-nitrophenyl)carbamate)

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical research. Its key structural features include a carbamate group linked to a benzyl moiety and a fluorinated nitrophenyl ring, which contribute to its reactivity in selective transformations. The presence of both fluoro and nitro substituents enhances its utility in nucleophilic aromatic substitution reactions, making it valuable for constructing complex heterocyclic frameworks. This compound is characterized by high purity and stability under controlled conditions, ensuring consistent performance in synthetic applications. It is commonly employed in the development of bioactive molecules, particularly in medicinal chemistry for targeted drug design. Proper handling is advised due to potential sensitivity to light and moisture.
benzyl N-(3-fluoro-5-nitrophenyl)carbamate structure
1852899-95-6 structure
商品名:benzyl N-(3-fluoro-5-nitrophenyl)carbamate
CAS番号:1852899-95-6
MF:C14H11FN2O4
メガワット:290.246546983719
CID:5529246

benzyl N-(3-fluoro-5-nitrophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-(3-fluoro-5-nitrophenyl)-, phenylmethyl ester
    • benzyl N-(3-fluoro-5-nitrophenyl)carbamate
    • インチ: 1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
    • InChIKey: OAWDACAERHIYJM-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1=CC([N+]([O-])=O)=CC(F)=C1

じっけんとくせい

  • 密度みつど: 1.411±0.06 g/cm3(Predicted)
  • ふってん: 379.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 12.09±0.70(Predicted)

benzyl N-(3-fluoro-5-nitrophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7402307-5.0g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
5.0g
$2028.0 2025-03-11
Enamine
EN300-7402307-2.5g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
2.5g
$1370.0 2025-03-11
Enamine
EN300-7402307-0.1g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
0.1g
$615.0 2025-03-11
Enamine
EN300-7402307-10.0g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
10.0g
$3007.0 2025-03-11
Enamine
EN300-7402307-1.0g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
1.0g
$699.0 2025-03-11
Enamine
EN300-7402307-0.5g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
0.5g
$671.0 2025-03-11
Enamine
EN300-7402307-0.05g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
0.05g
$587.0 2025-03-11
Enamine
EN300-7402307-0.25g
benzyl N-(3-fluoro-5-nitrophenyl)carbamate
1852899-95-6 95.0%
0.25g
$642.0 2025-03-11

benzyl N-(3-fluoro-5-nitrophenyl)carbamate 関連文献

benzyl N-(3-fluoro-5-nitrophenyl)carbamateに関する追加情報

Benzyl N-(3-Fluoro-5-Nitrophenyl)Carbamate: A Comprehensive Overview

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, also known by its CAS number 1852899-95-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a substituted phenyl ring containing fluoro and nitro substituents. The benzyl group contributes to the compound's stability and reactivity, while the fluoro and nitro groups introduce electronic effects that can influence its chemical behavior and biological activity.

Recent studies have highlighted the potential of benzyl N-(3-fluoro-5-nitrophenyl)carbamate in various applications, particularly in the development of novel pharmaceutical agents. The carbamate functional group is known for its ability to act as a bioisostere, making it a valuable component in drug design. Researchers have explored its role in modulating enzyme activity, particularly in the context of kinase inhibitors, which are critical targets in cancer therapy. The presence of the fluoro substituent enhances the compound's lipophilicity, which is essential for improving drug absorption and bioavailability.

The synthesis of benzyl N-(3-fluoro-5-nitrophenyl)carbamate involves a multi-step process that typically begins with the preparation of the substituted aniline derivative. The introduction of the nitro group is achieved through nitration reactions, while the fluoro substitution can be introduced via electrophilic aromatic substitution or other fluorination techniques. The final step involves the formation of the carbamate group through reaction with benzyl chloride or other suitable alkylating agents. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

One of the most promising areas of research involving benzyl N-(3-fluoro-5-nitrophenyl)carbamate is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound shows reduced gastrointestinal side effects, making it a safer alternative for long-term use.

In addition to its pharmacological applications, benzyl N-(3-fluoro-5-nitrophenyl)carbamate has also been investigated for its environmental impact. Research into its degradation pathways has revealed that it undergoes rapid hydrolysis under acidic conditions, minimizing its persistence in aquatic environments. This property is particularly important for ensuring the sustainability of chemical products and reducing their ecological footprint.

The structural versatility of benzyl N-(3-fluoro-5-nitrophenyl)carbamate makes it a valuable tool in medicinal chemistry. Its ability to serve as a scaffold for further functionalization allows researchers to explore a wide range of biological activities. For instance, modifications to the benzyl group or the substitution pattern on the phenyl ring can lead to compounds with enhanced selectivity or improved pharmacokinetic profiles.

Furthermore, recent advancements in computational chemistry have enabled detailed modeling of benzyl N-(3-fluoro-5-nitrophenyl)carbamate's interactions with biological targets. Molecular docking studies have provided insights into its binding modes and key residues responsible for its activity. These findings have guided iterative optimization efforts, resulting in derivatives with superior potency and efficacy.

In conclusion, benzyl N-(3-fluoro-5-nitrophenyl)carbamate represents a compelling example of how structural diversity can be leveraged to develop innovative chemical entities with broad applications. Its unique combination of functional groups and substituent effects positions it as a promising candidate for advancing drug discovery and environmental sustainability efforts.

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